4-amino-N'-[(2Z)-3,3-dimethylbutan-2-ylidene]benzohydrazide
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Overview
Description
4-Amino-N’-[(Z)-1,2,2-trimethylpropylidene]benzohydrazide is a chemical compound with the molecular formula C13H19N3O and a molecular weight of 233.30946 g/mol . This compound is known for its unique structural properties, which include an amino group and a hydrazide moiety connected through a trimethylpropylidene linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-N’-[(Z)-1,2,2-trimethylpropylidene]benzohydrazide typically involves the condensation of 4-aminobenzohydrazide with an appropriate aldehyde or ketone. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol . The reaction mixture is heated to facilitate the formation of the hydrazone linkage, and the product is then purified through recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for 4-Amino-N’-[(Z)-1,2,2-trimethylpropylidene]benzohydrazide are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-Amino-N’-[(Z)-1,2,2-trimethylpropylidene]benzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF) or ethanol.
Substitution: Various electrophiles such as alkyl halides or acyl chlorides; reactions are conducted in the presence of a base like triethylamine.
Major Products
Scientific Research Applications
4-Amino-N’-[(Z)-1,2,2-trimethylpropylidene]benzohydrazide has been studied for its applications in several scientific domains:
Mechanism of Action
The mechanism of action of 4-Amino-N’-[(Z)-1,2,2-trimethylpropylidene]benzohydrazide involves its interaction with molecular targets such as enzymes and receptors. For instance, its inhibition of hexokinase 2 (HK2) is achieved through binding to the enzyme’s active site, thereby preventing the phosphorylation of glucose and disrupting the glycolytic pathway in cancer cells . This leads to reduced energy production and induces apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2-Amino-N’-(pyridin-2-ylmethylene)benzohydrazide: Known for its antimicrobial and antifungal activities.
4-Amino-N’-(2,3,4-trihydroxybenzyl)benzohydrazide: Exhibits significant antioxidant properties.
Uniqueness
4-Amino-N’-[(Z)-1,2,2-trimethylpropylidene]benzohydrazide stands out due to its unique trimethylpropylidene linkage, which imparts distinct steric and electronic properties. This structural feature enhances its binding affinity to specific molecular targets, making it a promising candidate for drug development and other applications .
Properties
Molecular Formula |
C13H19N3O |
---|---|
Molecular Weight |
233.31 g/mol |
IUPAC Name |
4-amino-N-[(Z)-3,3-dimethylbutan-2-ylideneamino]benzamide |
InChI |
InChI=1S/C13H19N3O/c1-9(13(2,3)4)15-16-12(17)10-5-7-11(14)8-6-10/h5-8H,14H2,1-4H3,(H,16,17)/b15-9- |
InChI Key |
COFPORSWFRVSRO-DHDCSXOGSA-N |
Isomeric SMILES |
C/C(=N/NC(=O)C1=CC=C(C=C1)N)/C(C)(C)C |
Canonical SMILES |
CC(=NNC(=O)C1=CC=C(C=C1)N)C(C)(C)C |
Origin of Product |
United States |
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